4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
“4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H8O . It is also known by other names such as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .
Molecular Structure Analysis
The molecular structure of “4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-dihydroxy-2,3-dihydro-1H-inden-1-one” include a molecular weight of 132.1592 . It has a melting point range of 38 - 42 °C / 100.4 - 107.6 °F and a boiling point range of 243 - 245 °C / 469.4 - 473 °F at 760 mmHg . The flash point is > 110 °C / > 230 °F .Scientific Research Applications
Modulators of Bacterial Quorum Sensing
- Scientific Field: Medicinal Chemistry
- Summary of Application: The interference with bacterial Quorum Sensing (QS) mechanisms represents a potentially interesting approach to control bacterial growth and pursue the next generation of antimicrobials . Compounds structurally related to (S)-4,5-dihydroxy-2,3-pentanedione, commonly known as (S)-DPD, a small signaling molecule, are able to modulate bacterial QS in both Gram-negative and Gram-positive bacteria .
- Methods of Application: A practical and versatile synthesis of racemic DPD is presented. The proposed strategy is short and robust: it requires only one purification step and avoids the use of expensive or hazardous starting materials as well as the use of specific equipment .
- Results or Outcomes: This research is focused on the discovery of novel compounds structurally related to (S)-DPD .
Antioxidant Properties
- Scientific Field: Food Chemistry
- Summary of Application: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally similar to 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one, is known to be formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity. Antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities. In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of DDMP, indicating that the unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity .
Chemical Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used as a reagent in a reaction with other organic compounds to form a new compound .
- Results or Outcomes: The outcomes of these reactions can vary greatly depending on the specific synthesis being performed. The product of the reaction would be a new organic compound .
Safety And Hazards
properties
IUPAC Name |
4,5-dihydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-2-6-5(7)1-4-8(11)9(6)12/h1,4,11-12H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODOCRNFNMTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dihydroxy-2,3-dihydro-1H-inden-1-one | |
CAS RN |
28954-56-5 |
Source
|
Record name | 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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